N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with 2-[4-(propan-2-yl)phenoxy]acetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Compared to these compounds, this compound exhibits unique properties, such as its specific anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)13-4-6-15(7-5-13)20-9-16(19)17-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
ZPDHMYUVSXGWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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